Cas no 1707378-49-1 (5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid)
5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid
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- Inchi: 1S/C10H8N2O2S/c13-10(14)9-8(15-12-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
- InChI Key: YPTZATCZZZMXGU-UHFFFAOYSA-N
- SMILES: S1C(CC2=CC=CC=C2)=C(C(O)=O)N=N1
5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508793-1g |
5-Benzyl-1,2,3-thiadiazole-4-carboxylicacid |
1707378-49-1 | 97% | 1g |
$593 | 2023-02-17 |
5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid
5-Benzyl-[1,2,3]thiadiazole-4-carboxylic Acid (CAS No. 1707378-49-1): An Emerging Compound in Medicinal Chemistry
5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid (CAS No. 1707378-49-1) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The 5-benzyl-[1,2,3]thiadiazole-4-carboxylic acid structure is characterized by a benzyl group attached to the thiadiazole ring and a carboxylic acid functional group. The presence of these moieties imparts specific chemical and biological properties that make it an attractive candidate for drug development. Recent studies have highlighted its potential in various therapeutic areas, particularly in the treatment of bacterial infections and cancer.
In the realm of antimicrobial research, 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid has shown promising results against both Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls and inhibition of essential enzymes involved in bacterial metabolism.
Beyond its antimicrobial properties, 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.
The structural flexibility of 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid allows for the synthesis of a wide range of derivatives with enhanced biological activities. For instance, the introduction of different substituents on the benzyl group or modifications to the carboxylic acid moiety can significantly alter the compound's pharmacological profile. This versatility makes it an ideal platform for structure-activity relationship (SAR) studies and rational drug design.
In addition to its therapeutic applications, 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid has been explored for its potential as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding complex biological processes at the molecular level. For example, it has been used to investigate the role of certain enzymes in signal transduction pathways and cellular metabolism.
The synthesis of 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-benzylthiophene-2-carbaldehyde with thiourea followed by cyclization and oxidation steps. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.
The safety profile of 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid (CAS No. 1707378-49-1) represents a significant advancement in medicinal chemistry with its unique structural features and diverse biological activities. Its potential applications in antimicrobial and anticancer therapies make it an exciting area of research for scientists and pharmaceutical companies alike. As more studies are conducted and new derivatives are synthesized, the full therapeutic potential of this compound is likely to be realized.
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